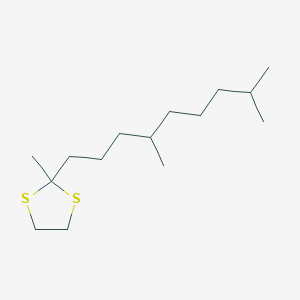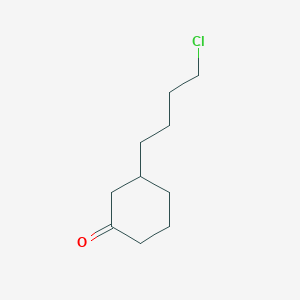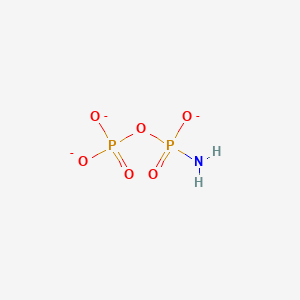![molecular formula C20H32N3+3 B14273758 1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138704-03-7](/img/structure/B14273758.png)
1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structure and diverse applications. This compound features a bipyridine core with ethyl and trimethylazaniumylpentyl substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the ethyl and trimethylazaniumylpentyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce reduced bipyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These interactions can modulate enzymatic activity, cellular signaling pathways, and other biological processes.
Comparaison Avec Des Composés Similaires
4,4’-Bipyridine: A simpler bipyridine derivative without the ethyl and trimethylazaniumylpentyl groups.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound with similar coordination chemistry properties.
Uniqueness: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium stands out due to its unique substituents, which enhance its solubility, stability, and reactivity compared to simpler bipyridine derivatives. These properties make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
138704-03-7 |
|---|---|
Formule moléculaire |
C20H32N3+3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
5-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]pentyl-trimethylazanium |
InChI |
InChI=1S/C20H32N3/c1-5-21-14-9-19(10-15-21)20-11-16-22(17-12-20)13-7-6-8-18-23(2,3)4/h9-12,14-17H,5-8,13,18H2,1-4H3/q+3 |
Clé InChI |
LJULVOQXOKKOQM-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


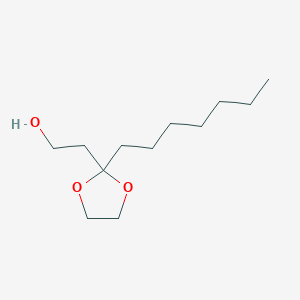
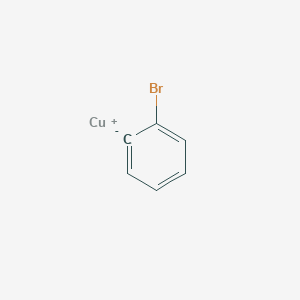

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
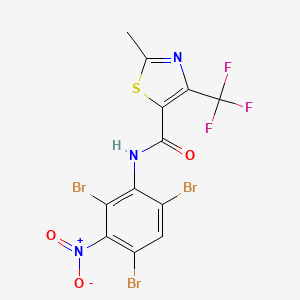
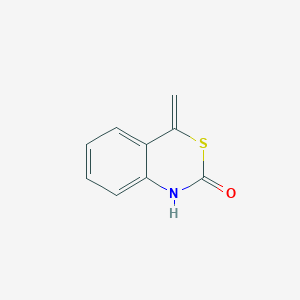
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
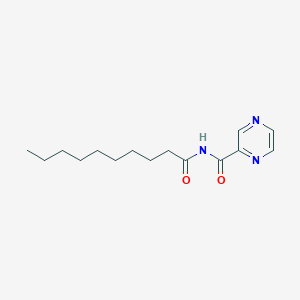

![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
